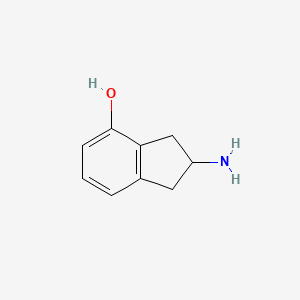
2-amino-2,3-dihydro-1H-inden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of indene, featuring an amino group and a hydroxyl group attached to the indene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-inden-4-ol can be achieved through several methods. One common approach involves the reduction of 2-nitro-2,3-dihydro-1H-inden-4-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to remove the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2-amino-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism by which 2-amino-2,3-dihydro-1H-inden-4-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-1-ol
- 1-amino-2,3-dihydro-1H-inden-4-ol
- 7-amino-2,3-dihydro-1H-inden-4-ol
Uniqueness
2-amino-2,3-dihydro-1H-inden-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the indene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-amino-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H11NO/c10-7-4-6-2-1-3-9(11)8(6)5-7/h1-3,7,11H,4-5,10H2 |
Clé InChI |
MKMYGMZCCPQLER-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC=C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
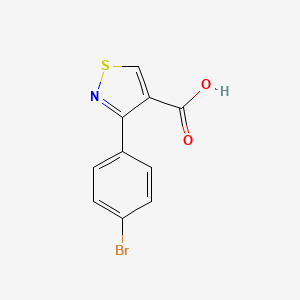
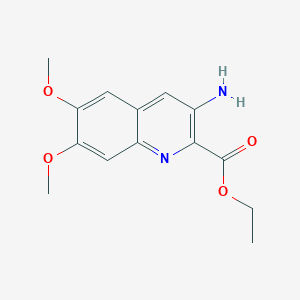


![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
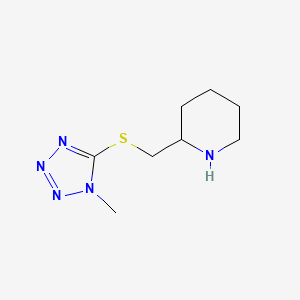
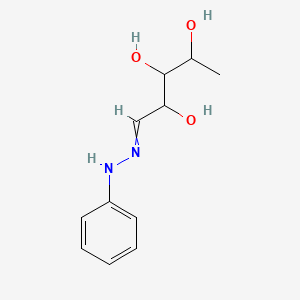
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
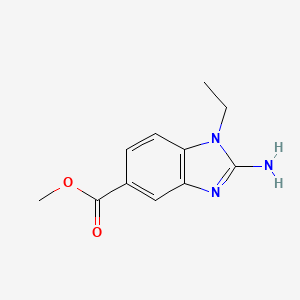
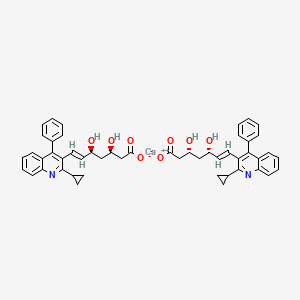


![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
